3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWTLIBTNXVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reagents :
-
N-Bromosuccinimide (NBS, 1.1 eq)
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Radical initiator (e.g., AIBN, 0.1 eq)
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Solvent: Chloroform or CCl₄
Procedure :
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Dissolve 5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in degassed chloroform.
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Add NBS (1.1 eq) and AIBN (0.1 eq). Reflux under nitrogen for 4–6 hours.
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Concentrate under reduced pressure and purify via recrystallization (ethyl acetate/hexane).
Yield : 70–85% (extrapolated from bromination of analogous structures).
Alternative Route: Bromination Followed by Tosylation
Bromination of 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Reagents :
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Bromine (Br₂, 1.1 eq) in acetic acid
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Solvent: Acetic acid
Procedure :
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Dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridine in glacial acetic acid.
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Add Br₂ dropwise at 0°C. Stir for 2 hours.
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Pour into ice-water, neutralize with NaHCO₃, and extract with dichloromethane.
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Dry and concentrate to obtain 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
Yield : 60–75% (estimated from similar brominations).
Tosylation of 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Follow the tosylation protocol in Section 2.1.
Overall Yield : 50–65% (two-step sequence).
Critical Analysis of Reaction Conditions
Solvent and Base Selection
Bromination Efficiency
-
NBS vs. Br₂ : NBS provides better regioselectivity for 3-position bromination, while Br₂ risks over-bromination.
Analytical Data and Characterization
Spectroscopic Data
Purity and Yield Optimization
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Chromatography : Silica gel (PE/EtOAc = 4:1) achieves >95% purity.
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Recrystallization : Ethyl acetate/hexane yields crystalline product with minimal impurities.
Industrial-Scale Considerations
Cost Efficiency
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TsCl Utilization : 1.2 eq ensures complete reaction without excess waste.
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Solvent Recovery : THF and DMF can be recycled via distillation.
Challenges and Troubleshooting
Incomplete Tosylation
Low Bromination Yield
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Cause : Competing side reactions at the methyl group.
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Solution : Employ radical inhibitors and strict temperature control.
Chemical Reactions Analysis
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Negishi and Suzuki cross-coupling reactions at the C3 position and Buchwald-Hartwig coupling at the C5 position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions and strong bases for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of various proteases, which play a crucial role in cell growth and proliferation . This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects. The compound’s structure allows it to interact with key molecules in signal transduction pathways, enhancing its selectivity and reducing toxicity to normal tissues .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Reactivity
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22)
- Structure : Bromine at position 5, methyl at position 1.
- Synthesis : Prepared via NaH/MeI alkylation in THF (75% yield) .
- Comparison : Lacks the tosyl group, making it less stable but more reactive for further N-functionalization. The bromine at position 5 offers a distinct site for coupling compared to the target compound’s position 3 bromine.
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Compound 16)
- Structure : Bromine at position 5, iodine at position 3, tosyl at position 1.
- Synthesis : Tosyl group introduced via NaH/tosyl chloride in THF (95% yield) .
- Comparison : Iodine at position 3 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine in the target compound. The bromine at position 5 limits substitution flexibility.
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 348640-07-3)
- Structure : Bromine at position 4, tosyl at position 1.
Functional Group Variations
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 10)
- Structure : Bromine at position 5, tosyl at position 1, formyl at position 3.
- Synthesis : Formyl group introduced via Vilsmeier-Haack reaction (91% yield) .
- Comparison : The aldehyde group at position 3 enables nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s methyl group offers inertness for stability.
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
Core Heterocycle Modifications
Thieno[2,3-b]pyridine Derivatives
- Structure : Thiophene fused to pyridine instead of pyrrole.
- Comparison: The sulfur atom in thieno analogs alters electronic properties and enhances π-stacking interactions. These compounds exhibit kinase inhibition and antimicrobial activity, suggesting the target’s pyrrolo core could be optimized similarly .
Data Table: Key Properties of Selected Analogs
Biological Activity
3-Bromo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound belonging to the class of pyrrolopyridines, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.24 g/mol. Its structure features a bromine atom at the 3-position and a methyl group at the 5-position, with a tosyl group contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protease Inhibition : It has been shown to inhibit specific proteases involved in cell signaling and proliferation, making it a candidate for anticancer therapies.
- Antiviral Activity : Research indicates that derivatives of pyrrolopyridines exhibit antiviral properties by targeting viral replication mechanisms. For instance, studies have demonstrated that similar compounds can inhibit dengue virus (DENV) replication through selective inhibition of adaptor-associated kinase 1 (AAK1) .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits proteases related to cancer cell growth. |
| Antiviral | Exhibits activity against viruses such as DENV by inhibiting AAK1. |
| Antibacterial | Potential antibacterial properties due to structural similarities with known antibacterial agents. |
| Anti-inflammatory | May exhibit anti-inflammatory effects through modulation of immune responses. |
Research Findings
Several studies have explored the biological activities of pyrrolopyridine derivatives, including this compound:
- Anticancer Studies : A study demonstrated that pyrrolopyridine derivatives could effectively inhibit cancer cell lines by inducing apoptosis and blocking cell cycle progression .
- Antiviral Efficacy : In vitro studies revealed that compounds related to this structure showed significant antiviral activity against DENV, with IC50 values in the low micromolar range .
- Mechanistic Insights : Research indicated that these compounds could disrupt cellular pathways critical for viral entry and replication, highlighting their potential as therapeutic agents .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrolopyridine analogs, including this compound. The study focused on structure-activity relationships (SAR) to identify key functional groups responsible for enhanced biological activity. The results indicated that modifications at specific positions significantly influenced potency against cancer cells and viruses .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
